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Introduction

Hexafluorodisilane (Si2F6) is a key precursor in the chemical vapor deposition (CVD) of
silicon-containing thin films, such as amorphous silicon (a-Si), fluorinated amorphous silicon (a-
Si:F), and silicon nitride (SiNx). These films have critical applications in the fabrication of
semiconductors, solar cells, and protective coatings. In-situ monitoring of the Si2F6 CVD
process is essential for real-time control of film properties, optimization of deposition
parameters, and ensuring process reproducibility. This document provides detailed application
notes and protocols for the in-situ monitoring of Si2F6 CVD processes using mass
spectrometry, optical emission spectroscopy, and Fourier-transform infrared spectroscopy.

Core Concepts of In-situ Monitoring

In-situ monitoring techniques provide real-time information about the gas-phase composition
and plasma characteristics within the CVD reactor. By analyzing the precursor decomposition,
the formation of reactive intermediates, and the generation of byproducts, researchers can gain
a deeper understanding of the deposition mechanism and its relationship with the resulting film
properties.

The primary goals of in-situ monitoring of Si2ZF6 CVD processes are:
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Precursor Decomposition Analysis: To monitor the dissociation of Si2F6 and determine its
consumption rate under different process conditions.

Intermediate Species Detection: To identify and quantify reactive species, such as SiFx
radicals, which are the building blocks for film growth.

Byproduct Monitoring: To track the formation of reaction byproducts, like silicon tetrafluoride
(SiF4), which can influence film purity and deposition chemistry.

Process Control and Optimization: To establish correlations between in-situ signals and
process parameters (e.g., temperature, pressure, gas flow rates, plasma power) to achieve
desired film characteristics.

Endpoint Detection: To determine the completion of a deposition or etching step by
monitoring changes in the concentration of specific gas-phase species.

In-situ Monitoring Techniques and Protocols
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for identifying and quantifying the gas-phase
species in the CVD reactor by measuring their mass-to-charge ratio (m/z).

Experimental Protocol:

Instrumentation: A quadrupole mass spectrometer (QMS) with a differentially pumped
sampling system is typically used. The QMS should be connected to the CVD reactor
through a small orifice to sample the gas from the process chamber.

Sampling: Position the sampling orifice near the substrate to obtain a representative sample
of the gas-phase species involved in the film growth.

lonization: Use electron impact ionization with a typical electron energy of 70 eV to generate
positive ions from the sampled gas molecules.

Data Acquisition: Monitor the ion currents for specific m/z values corresponding to Si2F6, its
fragments, and expected byproducts. Key m/z ratios to monitor are provided in Table 1.
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» Calibration: For quantitative analysis, calibrate the QMS using known concentrations of
stable gases. The relative changes in ion currents can provide valuable information on the
process dynamics.

Data Presentation:
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Table 1: Key m/z Ratios for Mass Spectrometry Monitoring of SizFe CVD.

Optical Emission Spectroscopy (OES)

Optical Emission Spectroscopy is a non-invasive technique that analyzes the light emitted from
a plasma to identify the excited species present. It is particularly useful for plasma-enhanced
CVD (PECVD) processes.

Experimental Protocol:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Instrumentation: An optical spectrometer with a charge-coupled device (CCD) detector is
used. The light from the plasma is collected through a quartz window on the reactor wall.

o Data Acquisition: Record the emission spectra in the UV-Visible range (typically 200-800
nm).

e Species ldentification: Identify the emission lines corresponding to the excited states of
atoms, ions, and molecules in the plasma. Important emission lines for a Si2F6 plasma are
listed in Table 2.

o Data Analysis: The intensity of the emission lines is proportional to the concentration of the
corresponding excited species. Analyze the changes in emission intensities as a function of
process parameters.

Data Presentation:

Wavelength (nm) Emitting Species Significance

Indicates the presence of key

436.8, 440.5, 443.0 SiF _ _ .
film-forming radicals
) Atomic silicon, a precursor for
288.2, 390.6 Si i
film growth
Atomic fluorine, indicates the
703.7, 685.6 F . -
degree of plasma dissociation
) If hydrogen is used as a carrier
308.9, 309.3 SiH

or reactant gas

Table 2: Important Emission Lines for OES Monitoring of SizFe Plasma CVD.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by molecules, providing
information about their vibrational and rotational modes. It is a powerful tool for identifying and
quantifying molecular species in the gas phase.

Experimental Protocol:
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e Instrumentation: An FTIR spectrometer equipped with a gas cell is required. The IR beam
passes through the gas cell, which is connected to the CVD reactor's exhaust line.

» Data Acquisition: Record the infrared absorption spectra in the mid-infrared range (typically
400-4000 cm™1).

e Species ldentification: Identify the characteristic absorption bands of Si2F6, SiF4, and other
potential byproducts. Key vibrational frequencies are provided in Table 3.

o Quantitative Analysis: The absorbance of a specific band is proportional to the concentration
of the corresponding molecule, according to the Beer-Lambert law.

Data Presentation:

Wavenumber (cm~t)  Vibrational Mode Molecule Significance
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~990 Si-F stretch SizFs )
concentration

Monitoring primary
~1030 Si-F stretch SiFa byproduct

concentration

Monitoring primary
~810 Si-F stretch SiFa byproduct
concentration

Table 3: Key Infrared Absorption Bands for FTIR Monitoring of SizFe CVD.

Experimental Workflows and Signaling Pathways
Experimental Workflow for In-situ Monitoring

The following diagram illustrates a typical experimental workflow for the in-situ monitoring of a
Si2F6 CVD process.
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Experimental Setup
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Caption: Experimental workflow for in-situ monitoring of Si2F6 CVD.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b080809?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Simplified Decomposition Pathway of
Hexafluorodisilane

The decomposition of Si2F6 in a CVD process, either thermally or plasma-induced, leads to the
formation of various reactive species and byproducts. The following diagram illustrates a
simplified reaction pathway.
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Caption: Simplified decomposition pathway of Si2F6 in a CVD process.

Conclusion

In-situ monitoring using mass spectrometry, optical emission spectroscopy, and Fourier-
transform infrared spectroscopy provides invaluable real-time data for understanding and
controlling Hexafluorodisilane CVD processes. By implementing the protocols outlined in this
document, researchers and scientists can effectively monitor precursor decomposition, identify
key reactive intermediates, and track byproduct formation. This detailed process insight
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enables the optimization of deposition parameters to achieve desired thin film properties with
high reproducibility, which is critical for the development and manufacturing of advanced
materials in various high-technology fields.

« To cite this document: BenchChem. [In-situ Monitoring of Hexafluorodisilane CVD
Processes: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b080809#in-situ-monitoring-of-hexafluorodisilane-
cvd-processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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